2,6-dimethyl-3,5-bis(1,3,4-oxadiazol-2-yl)pyridine
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Overview
Description
2,6-Dimethyl-3,5-bis(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two 1,3,4-oxadiazole groups at the 3 and 5 positions, and two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-3,5-bis(1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethyl-3,5-dicarboxylic acid with hydrazine hydrate to form the corresponding dihydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired oxadiazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3,5-bis(1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole rings or the pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the oxadiazole rings, while substitution reactions can introduce various functional groups onto the pyridine or oxadiazole rings.
Scientific Research Applications
2,6-Dimethyl-3,5-bis(1,3,4-oxadiazol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism by which 2,6-dimethyl-3,5-bis(1,3,4-oxadiazol-2-yl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the oxadiazole rings, making it less versatile in terms of chemical reactivity and applications.
3,5-Bis(1,3,4-oxadiazol-2-yl)pyridine: Similar structure but without the methyl groups, which can affect its physical and chemical properties.
2,6-Dimethyl-3,5-dicarboxypyridine: Precursor in the synthesis of the target compound, lacks the oxadiazole rings.
Uniqueness
2,6-Dimethyl-3,5-bis(1,3,4-oxadiazol-2-yl)pyridine is unique due to the presence of both methyl groups and oxadiazole rings, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)pyridin-3-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-6-8(10-15-12-4-17-10)3-9(7(2)14-6)11-16-13-5-18-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWNVPWNDCFNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C2=NN=CO2)C3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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